molecular formula C22H44O9P- B1238068 1-Myristoyl-2-hydroxy-SN-glycero-3-[phospho-rac-(1-glycerol)]

1-Myristoyl-2-hydroxy-SN-glycero-3-[phospho-rac-(1-glycerol)]

Cat. No.: B1238068
M. Wt: 483.6 g/mol
InChI Key: BVJSKAUUFXBDOB-SFTDATJTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lysophosphatidylglycerol is a type of glycerophosphoglycerol, which is a subclass of glycerophospholipids. These molecules contain a glycerol moiety attached to a phosphate group linked to another glycerol molecule. In lysophosphatidylglycerol, only one fatty acid is bonded to the 1-glycerol moiety through an ester linkage . This compound is part of the broader class of lysophospholipids, which are known for their role as bioactive molecules and intermediates in lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lysophosphatidylglycerol can be synthesized through the partial hydrolysis of phosphatidylglycerol, which removes one of the fatty acid groups . This process typically involves the use of specific enzymes or chemical reagents that selectively cleave the ester bond at the sn-1 or sn-2 position of the glycerol backbone.

Industrial Production Methods: Industrial production of lysophosphatidylglycerol often involves enzymatic hydrolysis using phospholipase A2, which specifically targets the sn-2 position of phosphatidylglycerol. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting lysophosphatidylglycerol is then purified using chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) .

Chemical Reactions Analysis

Types of Reactions: Lysophosphatidylglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lysophosphatidylglycerol has a wide range of applications in scientific research:

Mechanism of Action

Lysophosphatidylglycerol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Lysophosphatidylglycerol is unique among lysophospholipids due to its specific structure and biological functions. Similar compounds include:

    Lysophosphatidic Acid: Known for its role in cell proliferation and migration.

    Lysophosphatidylcholine: Involved in membrane structure and signaling.

    Lysophosphatidylethanolamine: Plays a role in membrane fusion and cell signaling.

    Lysophosphatidylinositol: Involved in intracellular signaling and membrane dynamics.

Each of these compounds has distinct biological activities and functions, highlighting the unique properties of lysophosphatidylglycerol in various physiological and pathological processes .

Properties

Molecular Formula

C22H44O9P-

Molecular Weight

483.6 g/mol

IUPAC Name

[(2S)-2,3-dihydroxypropyl] [(2S)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate

InChI

InChI=1S/C22H45O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23/h20-21,23-25H,2-19H2,1H3,(H,27,28)/p-1/t20-,21-/m0/s1

InChI Key

BVJSKAUUFXBDOB-SFTDATJTSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OC[C@H](CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O

Origin of Product

United States

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